

A Technical Guide to the Physical Characteristics of ^{13}C Labeled trans-Stilbene

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Compound of Interest

Compound Name: *trans-Stilbene- $^{13}\text{C}_2$*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of ^{13}C labeled trans-stilbene. The information is intended to support research and development activities where isotopic labeling is utilized for mechanistic studies, metabolic tracking, and quantitative analysis.

Core Physical and Chemical Properties

trans-Stilbene, a diarylethene, exists as two stereoisomers, with the trans (E) isomer being the more stable, crystalline solid at room temperature.^[1] The introduction of ^{13}C isotopes, typically at the vinylic positions (α,β), results in a predictable increase in molecular weight while minimally affecting the bulk physical properties such as melting point, boiling point, and solubility. These isotopologues are invaluable as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS and as tracers in various studies.^[2]

Below is a summary of the key physical and chemical properties for both unlabeled and ^{13}C labeled trans-stilbene.

Property	Unlabeled trans-Stilbene	trans-Stilbene-alpha,beta-13C2	Data Source(s)
Molecular Formula	C ₁₄ H ₁₂	¹² C ₁₂ ¹³ C ₂ H ₁₂	[1][3]
Molecular Weight	180.25 g/mol	182.23 g/mol	[1][3]
Exact Mass	180.0939 g/mol	182.1006 g/mol	[3][4]
Appearance	White to off-white crystalline solid	Not explicitly stated, expected to be similar to unlabeled	[1][5][6]
Melting Point	122-125 °C	Not explicitly stated, expected to be very similar to unlabeled	[1][5][7]
Boiling Point	305-307 °C at 760 mmHg	Not explicitly stated, expected to be very similar to unlabeled	[1][5][7]
Density	0.97 g/mL at 25 °C	Not explicitly stated, expected to be very similar to unlabeled	[7]
Solubility	Insoluble in water; Soluble in organic solvents like DMSO, benzene, and ether.	10 mM in DMSO	[6][8]
Refractive Index	1.6264 at 17 °C	Not explicitly stated, expected to be very similar to unlabeled	[5]
LogP	4.81	Not explicitly stated, expected to be very similar to unlabeled	[6]

Spectroscopic Data

The primary analytical distinction for ^{13}C labeled trans-stilbene lies in its spectroscopic signatures, particularly in NMR and vibrational spectroscopy.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum of unlabeled trans-stilbene shows distinct chemical shifts for the different carbon environments. For ^{13}C labeled trans-stilbene, the labeled positions will exhibit significantly enhanced signals and may show coupling with adjacent nuclei.

Carbon Position	Unlabeled trans-Stilbene Chemical Shift (δ , ppm) in CDCl_3	Expected Observations for trans-Stilbene- α,β - $^{13}\text{C}_2$	Data Source(s) for Unlabeled
Vinyl (α , β)	129.2	Strong, enhanced signals; potential ^{13}C - ^{13}C coupling	[9]
Phenyl C1 (ipso)	137.8	No significant change	[9]
Phenyl C2, C6	127.0	No significant change	[9]
Phenyl C3, C5	129.1	No significant change	[9]
Phenyl C4	128.1	No significant change	[9]

Vibrational Spectroscopy (Raman)

Femtosecond stimulated Raman spectroscopy has been used to study the ground (S_0) and excited (S_1) electronic states of trans-stilbene and its isotopomers, including the $^{13}\text{C}_2$ variant. [10][11] These studies are crucial for understanding the dynamics of photoisomerization.[10] The ground-state Raman spectra for the $^{13}\text{C}_2$ isotopomer have been measured and are available for detailed vibrational mode analysis.[10][11]

Experimental Protocols

Synthesis of trans-Stilbenes

A variety of synthetic methods can be employed to produce trans-stilbenes, including:

- Wittig Reaction: A common method involving the reaction of a phosphonium salt with an aromatic aldehyde.[\[12\]](#)
- Heck Reaction: A palladium-catalyzed coupling of a vinyl or aryl halide with an alkene.[\[12\]](#)
[\[13\]](#)
- McMurry Reaction: A reductive coupling of two ketone or aldehyde molecules.[\[13\]](#)
- Phosphine-Catalyzed Coupling: A method involving the homo-coupling of benzylic halides.
[\[14\]](#)
- Hydrogenation of Diphenylacetylene: Selective hydrogenation can yield trans-stilbene.[\[15\]](#)

For the synthesis of ^{13}C labeled trans-stilbene, the appropriate starting materials would need to be synthesized with the ^{13}C label in the desired position(s).

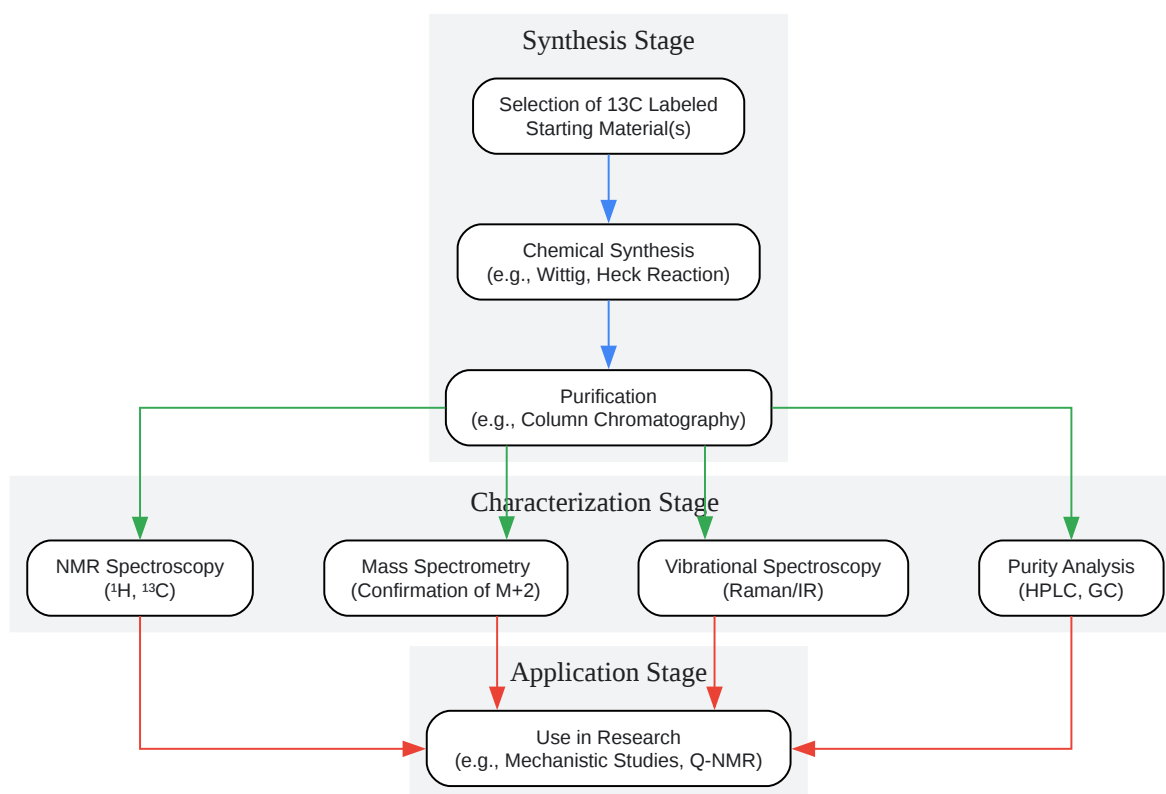
Characterization by NMR Spectroscopy

A representative protocol for obtaining a ^{13}C NMR spectrum is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of the trans-stilbene sample in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
- Acquisition Parameters: Standard ^{13}C NMR acquisition parameters are employed, which may include proton decoupling to simplify the spectrum. The number of scans will depend on the sample concentration.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of ^{13}C labeled trans-stilbene.



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Synthesis and Characterization Workflow

In conclusion, ^{13}C labeled trans-stilbene serves as a critical tool in advanced chemical and biological research. While its bulk physical properties are nearly identical to its unlabeled counterpart, its distinct spectroscopic characteristics, particularly in NMR and mass spectrometry, enable precise tracking and quantification. The synthetic and analytical workflows described provide a foundational approach for researchers and professionals in the field.

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